4-{(E)-2-[1,3-bis(4-chlorobenzyl)imidazolidin-2-yl]ethenyl}-N,N-dimethylaniline
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Overview
Description
4-[(1E)-2-{1,3-BIS[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDIN-2-YL}ETHENYL]-N,N-DIMETHYLANILINE is a complex organic compound that features a unique structure combining imidazolidine and aniline moieties. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes two 4-chlorophenyl groups, which contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-{1,3-BIS[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDIN-2-YL}ETHENYL]-N,N-DIMETHYLANILINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Imidazolidine Core: The imidazolidine core is synthesized by reacting 4-chlorobenzyl chloride with ethylenediamine under basic conditions to form 1,3-bis(4-chlorobenzyl)imidazolidine.
Ethenylation: The imidazolidine derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Aniline Substitution: Finally, the ethenylated imidazolidine is reacted with N,N-dimethylaniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-{1,3-BIS[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDIN-2-YL}ETHENYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the ethenyl group to an ethyl group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Substituted imidazolidine derivatives
Scientific Research Applications
4-[(1E)-2-{1,3-BIS[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDIN-2-YL}ETHENYL]-N,N-DIMETHYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-{1,3-BIS[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDIN-2-YL}ETHENYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-1-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE
- **1-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE
Uniqueness
4-[(1E)-2-{1,3-BIS[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDIN-2-YL}ETHENYL]-N,N-DIMETHYLANILINE is unique due to its combination of imidazolidine and aniline moieties, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H29Cl2N3 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
4-[(E)-2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H29Cl2N3/c1-30(2)26-14-7-21(8-15-26)9-16-27-31(19-22-3-10-24(28)11-4-22)17-18-32(27)20-23-5-12-25(29)13-6-23/h3-16,27H,17-20H2,1-2H3/b16-9+ |
InChI Key |
CGPAPLGAQPLKGA-CXUHLZMHSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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